2-CHLORO-N'~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE
Overview
Description
2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of benzohydrazide, featuring a chloro group and a hydroxyl group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the reaction of 2-chlorobenzohydrazide with 2-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred under reflux conditions for about 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzohydrazides.
Scientific Research Applications
2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the chloro group can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-N’~1~-[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE: Similar structure but with an additional chloro group, which may enhance its reactivity.
N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE: Lacks the chloro group, resulting in different reactivity and applications.
Uniqueness
2-CHLORO-N’~1~-[(2-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of both chloro and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various chemical reactions and applications in research and industry.
Properties
IUPAC Name |
2-chloro-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-7-3-2-6-11(12)14(19)17-16-9-10-5-1-4-8-13(10)18/h1-9,18H,(H,17,19)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWKFQZODPGLRA-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=C2Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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